D-Cellotetraose tetradecaacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Cellotetraose tetradecaacetate is an extraordinary biomedical compound that garners enormous attention in the realm of pharmaceutical investigation and advancement . This intricate structure unveils auspicious attributes, rendering it a formidable contender in the combat against a plethora of afflictions, encompassing malignancies, diabetes, and inflammatory maladies .

Synthesis Analysis

The synthesis of cellotetraose involves various methods including acetolysis, acid and enzymatic hydrolysis, and glycoside synthesis . In one case, cellotetraose was synthesized using the α-trichloroacetimidate of 2,3,4,6-tetra-O-acetylglucopyranose as donor and 1,6-anhydro-β-d-glucopyranose carrying benzyl protecting groups at the 2-O- and 3-O positions as initial acceptor in a stepwise procedure .Molecular Structure Analysis

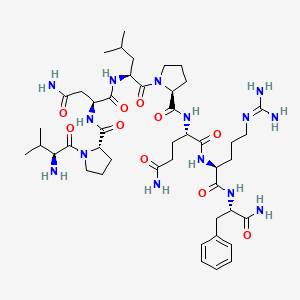

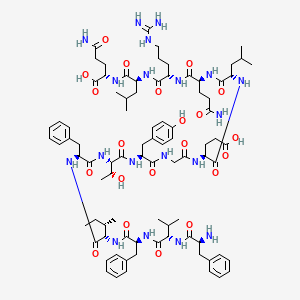

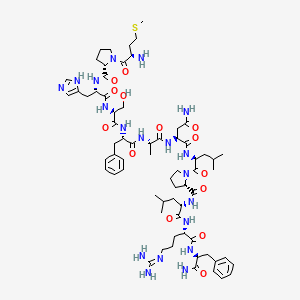

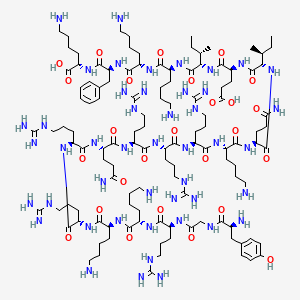

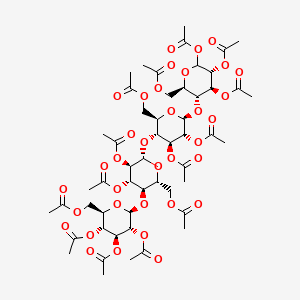

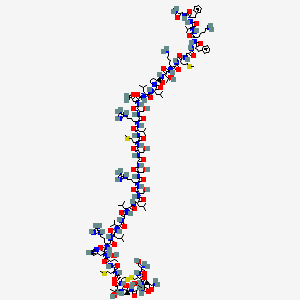

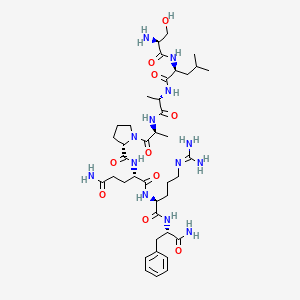

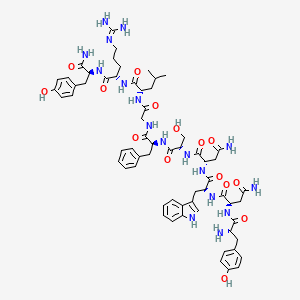

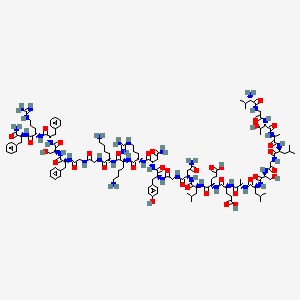

The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .Physical And Chemical Properties Analysis

The molecular formula of D-Cellotetraose tetradecaacetate is C52H70O35 . The average mass is 1255.091 Da and the monoisotopic mass is 1254.369751 Da .Applications De Recherche Scientifique

Conformational Analysis and Molecular Dynamics Simulation : The flexibility and variety of motions in glycosidic and exocyclic torsions of cellotetraose were studied, revealing transitions in the hydroxymethyl side chain and changes in intramolecular hydrogen bonding patterns. This study contributes to understanding the behavior of such oligosaccharides in different environments, important for their application in materials science and biology (Hardy & Sarko, 1993).

Enzymatic Phosphorolysis : The enzyme β-1,4-Oligoglucan:orthophosphate glucosyltransferase from Clostridium thermocellum was shown to catalyze the phosphorolysis of cellotetraose, among other cello-oligosaccharides. Understanding this enzyme's specificity and activity can inform the design of biotechnological processes for biomass conversion (Sheth & Alexander, 1969).

Synthetic Method for Co-Oligomers of Tri-O-Methylated and Unmodified Cello-Oligosaccharides : This study describes a novel synthetic method for co-oligomers, important as model compounds for investigating the dissolution behavior of commercial methylcelluloses. Such insights are vital for applications in pharmaceuticals and materials science (Kamitakahara et al., 2006).

QM/MM Study on the Catalytic Mechanism of Cellulose Hydrolysis : Research on the enzymatic hydrolysis of cellotetraose by cellulase Cel5A provided insights into the atomistic level mechanisms. This understanding is essential for protein engineering aimed at enhancing cellulase efficiency in industrial applications (Liu et al., 2010).

Isolation, Modification, and NMR Assignments of a Series of Cellulose Oligomers : This study's findings on the chemical modification and detailed NMR solution study of cellotetraose and related oligomers have implications for their use in analytical chemistry and material science (Flugge et al., 1999).

Differential Scanning Calorimetric Studies on Phase Transition : Investigating the phase transitions of cellotetraose can inform the development of thermal processing techniques for carbohydrate-based materials (Hatakeyama et al., 1976).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of D-Cellotetraose Tetradecaacetate is Cellulose 1,4-beta-cellobiosidase , an enzyme found in the bacterium Clostridium thermocellum . This enzyme plays a crucial role in the degradation of cellulose, a complex carbohydrate that forms the cell walls of plants.

Mode of Action

It is known to interact with its target enzyme, possibly by mimicking the natural substrate of the enzyme, cellulose . This interaction could lead to changes in the enzyme’s activity, potentially enhancing or inhibiting its ability to degrade cellulose.

Biochemical Pathways

The biochemical pathways affected by D-Cellotetraose Tetradecaacetate are likely related to cellulose degradation. By interacting with Cellulose 1,4-beta-cellobiosidase, the compound could influence the breakdown of cellulose into simpler sugars. These sugars can then be metabolized by the bacterium for energy .

Pharmacokinetics

Based on its chemical structure, it is soluble in dichloromethane , which could influence its bioavailability

Result of Action

The molecular and cellular effects of D-Cellotetraose Tetradecaacetate’s action are likely related to its impact on cellulose degradation. By modulating the activity of Cellulose 1,4-beta-cellobiosidase, the compound could affect the rate at which cellulose is broken down and metabolized by the bacterium .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals could influence the action, efficacy, and stability of D-Cellotetraose Tetradecaacetate. For instance, the compound is stable at temperatures of -20°C , suggesting that it could be less effective or unstable at higher temperatures.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-3-[(2S,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3R,4S,5R)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51+,52+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUTUOSZFVYRTC-NZEQKUHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H]([C@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H70O35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1255.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Cellotetraose tetradecaacetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Lysine,S-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl]-L-cysteinyl-L-seryl-L-lysyl-L-lysyl-L-lysyl-](/img/structure/B561590.png)